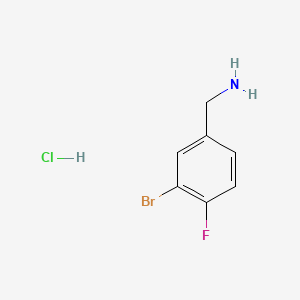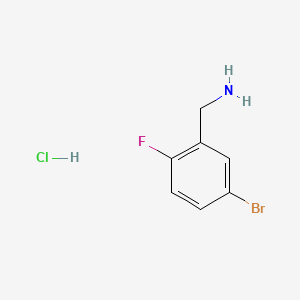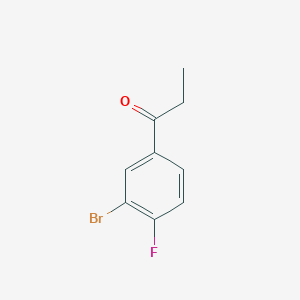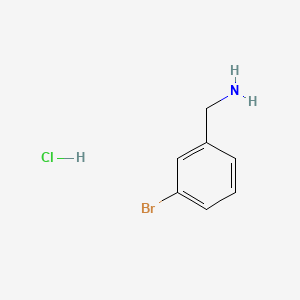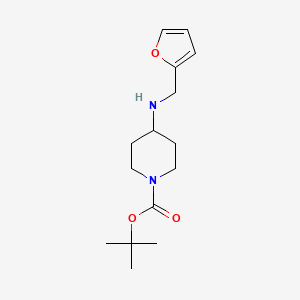
1-N-Boc-4-(2-furfurylmethylamino)piperidine
Overview
Description
Piperidines are a class of biogenic amines that have been studied primarily in the field of toxicology, as they were initially discovered in alkaloids from peppers and insect venoms. These compounds are also endogenously produced in the human body and are associated with various cognitive functions, including wakefulness and sleep. Despite their biological significance, piperidines have been minimally characterized for therapeutic applications. However, derivatives such as 1-Boc-piperidine-4-carboxaldehyde have been explored for their potential uses, including the synthesis of selective agonists for GPR119, which are patented as anti-obesity drugs .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex due to the reactivity of certain positions on the piperidine ring. For instance, N-Boc-2-phenylpiperidine, a related compound, undergoes selective benzylic lithiation at the 2-position rather than the 6-position, which is more common in N-Boc-2-alkylpiperidines. This selective lithiation allows for the creation of tertiary carbanions that can be trapped with various electrophiles, leading to the synthesis of potent ligands, such as an NK1 antagonist with a bioactive configuration determined by X-ray analysis .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the bioactive configuration of a synthesized NK1 antagonist was determined to be (S) through X-ray analysis, indicating the importance of stereochemistry in the function of these molecules . The structure-activity relationship is further highlighted in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the introduction of bulky moieties and substituents at specific positions on the benzamide and piperidine rings significantly enhanced anti-acetylcholinesterase activity .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and biological properties. For instance, the selective lithiation and subsequent trapping with electrophiles are key reactions in the synthesis of piperidine-based ligands . Additionally, the modification of the benzamide moiety in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been shown to dramatically increase anti-acetylcholinesterase activity, demonstrating the impact of chemical modifications on the biological function of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The basicity of the nitrogen atom in the piperidine ring, for example, plays a significant role in the biological activity of these compounds. In the case of anti-acetylcholinesterase inhibitors, the presence of a basic nitrogen atom in the piperidine ring was associated with increased activity, while the N-benzoylpiperidine derivative without this feature was almost inactive . These properties are essential for the development of piperidine-based therapeutic agents, as they determine the compound's reactivity, solubility, and interaction with biological targets.
Scientific Research Applications
Therapeutic Applications in Neuropharmacology
1-N-Boc-4-(2-furfurylmethylamino)piperidine and its derivatives have been explored for their potential therapeutic applications in neuropharmacology. In a study by Guzmán-Rodríguez et al. (2021), 1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-N-Boc-4-(2-furfurylmethylamino)piperidine, was investigated for its effects on binge-eating behavior and anxiety in rats. This research suggests that compounds like 1-N-Boc-4-(2-furfurylmethylamino)piperidine may have applications in addressing eating disorders and anxiety-related conditions (Guzmán-Rodríguez et al., 2021).
Molecular Synthesis and Structural Analysis
Significant research has been conducted on the synthesis and structural analysis of 1-N-Boc-4-(2-furfurylmethylamino)piperidine and related compounds. For instance, Sacalis et al. (2019) focused on the design, synthesis, and structure of novel dendritic melamines incorporating piperidine motifs, highlighting the compound's versatility in molecular synthesis (Sacalis et al., 2019). Additionally, Sheikh et al. (2012) conducted an experimental and spectroscopic study on the lithiation-substitution of N-Boc-2-phenylpyrrolidine and piperidine, demonstrating the compound's role in creating pharmaceutically relevant structures with quaternary stereocenters (Sheikh et al., 2012).
Spectroscopic Investigations and Computational Studies
Spectroscopic investigations and computational studies have been essential in understanding the properties of 1-N-Boc-4-(2-furfurylmethylamino)piperidine. Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine, closely related to our compound of interest, through various spectroscopic techniques and computational methods, providing insights into its molecular behavior and potential applications (Janani et al., 2020).
Application in Medicinal Chemistry
The compound's utility in medicinal chemistry is also evident. Research by Beng and Gawley (2011) applied catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines, demonstrating its use in creating bioactive molecules, such as tobacco alkaloids (Beng & Gawley, 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(furan-2-ylmethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h4-5,10,12,16H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYHQCQBDNMUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375504 | |
| Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-4-(2-furfurylmethylamino)piperidine | |
CAS RN |
883516-51-6 | |
| Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

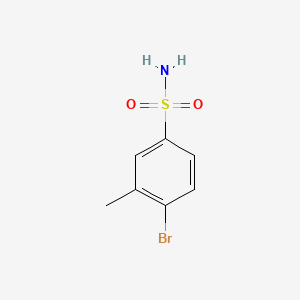
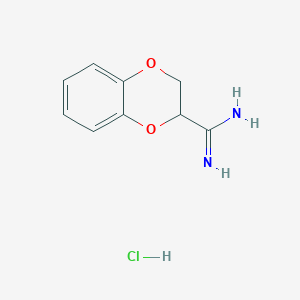
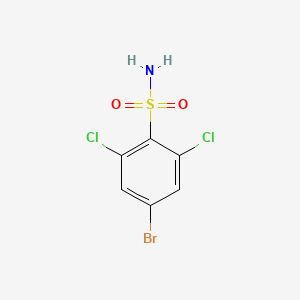

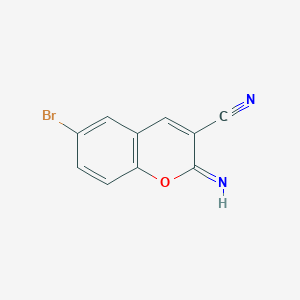
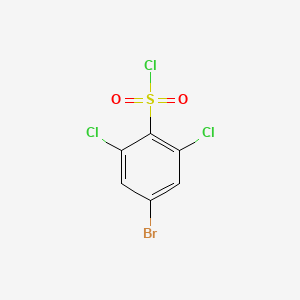
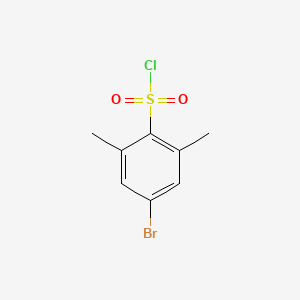
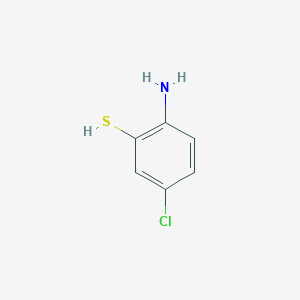
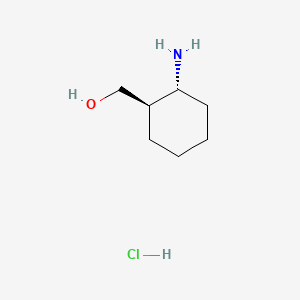
![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)
